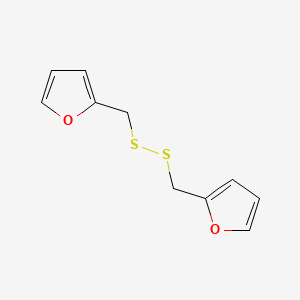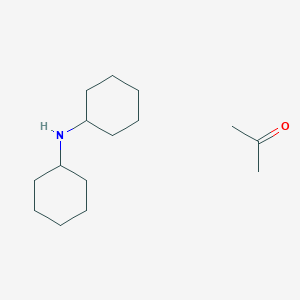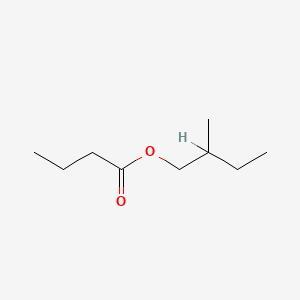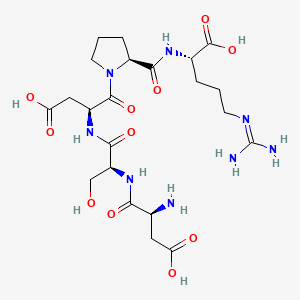
二糠基二硫化物
描述
Difurfuryl disulfide: is a sulfur-containing volatile compound primarily found in roasted coffee and beef. It is known for its powerful, repulsive sulfide odor and roasted, sulfuraceous, alliaceous, green, and meaty taste characteristics at low concentrations . This compound is also used as a flavoring agent in various food products, including meat products, alcoholic and nonalcoholic beverages, soft candy, baked goods, gelatins, puddings, and frozen dairy .
科学研究应用
Difurfuryl disulfide has a wide range of scientific research applications:
作用机制
Target of Action
Difurfuryl disulfide has been found to have a significant impact on carbon steel . It acts as a green corrosion inhibitor for the N80 steel in a CO2-saturated solution . It has also been reported to have antibacterial activity against common pathogenic bacteria such as Vibrio parahaemolyticus, Staphylococcus aureus, Listeria monocytogenes, and Escherichia coli .
Mode of Action
Difurfuryl disulfide acts as a mixed corrosion inhibitor, with a dominant inhibition effect on the cathodic reaction . It is chemisorbed on the steel surface through the − S−S− groups in a parallel manner . Difurfuryl disulfide exhibits a higher tendency for electron transfer and stronger adsorption to steel compared to other compounds .
Biochemical Pathways
It is known that it interacts with the steel surface and forms a protective layer, preventing further corrosion .
Pharmacokinetics
It is known that it has a high affinity for steel surfaces and can form a stable complex .
Result of Action
The primary result of Difurfuryl disulfide’s action is the prevention of corrosion in carbon steel surfaces . This is achieved by forming a protective layer on the steel surface, which prevents further corrosion . In addition, it has been reported to have antibacterial activity against some common pathogenic bacteria .
Action Environment
The action of Difurfuryl disulfide is influenced by environmental factors. It has been studied in a CO2-saturated solution containing 3.5% NaCl . The presence of CO2 and NaCl may influence the effectiveness of Difurfuryl disulfide as a corrosion inhibitor
生化分析
Biochemical Properties
It has been used in the preparation of poly(disulfido-imide)s by Diels-Alder (DA) reaction with various bismaleimides This suggests that difurfuryl disulfide may interact with enzymes, proteins, and other biomolecules involved in these reactions
Cellular Effects
Difurfuryl disulfide has been found to have antibacterial activity against some common pathogenic bacteria This suggests that it may influence cell function by inhibiting bacterial growth
Molecular Mechanism
It is known to be involved in the formation of poly(disulfido-imide)s through the Diels-Alder (DA) reaction , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules and changes in gene expression
Temporal Effects in Laboratory Settings
It is known to be involved in the formation of poly(disulfido-imide)s through the Diels-Alder (DA) reaction , suggesting that it may have long-term effects on cellular function
Dosage Effects in Animal Models
It is known to be safe at the proposed maximum use level for all animal species
Metabolic Pathways
It is known to be involved in the formation of poly(disulfido-imide)s through the Diels-Alder (DA) reaction , suggesting that it may interact with enzymes or cofactors involved in these pathways
Transport and Distribution
It is known to be involved in the formation of poly(disulfido-imide)s through the Diels-Alder (DA) reaction , suggesting that it may interact with transporters or binding proteins
Subcellular Localization
It is known to be involved in the formation of poly(disulfido-imide)s through the Diels-Alder (DA) reaction , suggesting that it may be directed to specific compartments or organelles
准备方法
Synthetic Routes and Reaction Conditions: Difurfuryl disulfide can be synthesized through the etherification of furfuryl alcohol and sodium hydrosulfide in an ethanol solution. The crude product is then extracted and distilled to obtain the final difurfuryl disulfide product .
Industrial Production Methods: In industrial settings, difurfuryl disulfide is produced from furfural and hydrogen sulfide gas . This method ensures a consistent and high-yield production of the compound.
化学反应分析
Types of Reactions: Difurfuryl disulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is also the main degradation product of furfuryl mercaptan under Fenton-type reaction conditions .
Common Reagents and Conditions:
Oxidation: Difurfuryl disulfide can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of difurfuryl disulfide can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving difurfuryl disulfide typically use reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of difurfuryl disulfide can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or sulfides.
相似化合物的比较
Furfuryl mercaptan: Another sulfur-containing compound found in roasted coffee, known for its strong odor and flavor characteristics.
Furfuryl disulfide: Similar in structure to difurfuryl disulfide, it is also found in roasted coffee and used in flavoring applications.
Uniqueness: Difurfuryl disulfide is unique due to its dual role as both a flavoring agent and a corrosion inhibitor. Its strong adsorption properties and higher tendency for electron transfer make it more effective as a corrosion inhibitor compared to furfuryl mercaptan . Additionally, its antibacterial properties further distinguish it from other similar compounds .
属性
IUPAC Name |
2-[(furan-2-ylmethyldisulfanyl)methyl]furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S2/c1-3-9(11-5-1)7-13-14-8-10-4-2-6-12-10/h1-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJPZHSWLMJQRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CSSCC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063463 | |
| Record name | Furan, 2,2'-[dithiobis(methylene)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Pale yellowish oily liquid; powerful, repulsive sulfuraceous odour | |
| Record name | Bis(2-furanylmethyl) disulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029988 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2,2'-(Dithiodimethylene)difuran | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1013/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
229.00 to 230.00 °C. @ 760.00 mm Hg | |
| Record name | Bis(2-furanylmethyl) disulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029988 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |
| Record name | 2,2'-(Dithiodimethylene)difuran | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1013/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.229-1.248 | |
| Record name | 2,2'-(Dithiodimethylene)difuran | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1013/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
4437-20-1 | |
| Record name | Difurfuryl disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4437-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-(Thiodimethylene)-difuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004437201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furan, 2,2'-[dithiobis(methylene)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Furan, 2,2'-[dithiobis(methylene)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[dithiobis(methylene)]bisfuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.409 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2'-(DITHIODIMETHYLENE)DIFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5IP6729ULF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bis(2-furanylmethyl) disulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029988 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
10 - 11 °C | |
| Record name | Bis(2-furanylmethyl) disulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029988 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









